7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol
Overview
Description
“7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol” is a chemical compound that belongs to the benzoxazole family . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole has been synthesized using 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts . The authors synthesized 37 derivatives with 70 to 95% yield .
Molecular Structure Analysis
Benzoxazole is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .
Chemical Reactions Analysis
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . There has been a large upsurge in the synthesis of benzoxazole via different pathways .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 203.62 . It is a powder at room temperature .
Scientific Research Applications
Fluorescence Probes for Bioconjugation
A study by Nair and Rajasekharan (2004) discusses the synthesis of novel 3-benzoxa/thiazol-2-ylquinolinemaleimides, highlighting the potential of similar benzoxazole derivatives for bioconjugation. One of the compounds demonstrated significant enhancement in fluorescence upon the addition of thiols, suggesting its use as a sensitive thiol detection reagent. This property also indicates its utility in creating fluorescent protein bioconjugates, which could be beneficial in various biosciences applications, including the labeling of proteins for fluorescence spectroscopy and SDS-PAGE experiments (Nair & Rajasekharan, 2004).
Synthesis and Characterization of Novel Compounds
NiranjanM and ChaluvarajuK (2018) synthesized two novel thiofibrates containing the 7-Chloro-5-fluoro-1,3-benzoxazole moiety. These compounds were characterized by spectral studies, confirming their structures. Such compounds have potential applications in developing new materials with unique properties, such as enhanced stability or specific biological activities (NiranjanM & ChaluvarajuK, 2018).
Thiol-reactive Fluorometric Assays
Imai and Toyo’oka (1987) explored the use of fluorobenzoxadiazoles, derivatives closely related to benzoxazole thiol compounds, for the fluorometric assay of thiols. The study indicates that such compounds can form fluorescent products upon reaction with thiols, useful for assaying thiols in biological samples. This application is particularly relevant for tracking and quantifying thiol-containing molecules in various research settings, offering a method for sensitive detection and analysis (Imai & Toyo’oka, 1987).
Molecular Docking and Antimicrobial Activity
Satyendra et al. (2012) investigated the in vitro antibacterial activity of 5,7-dichloro-1,3-benzoxazole-2-thiol and its derivatives, demonstrating good antibacterial properties. Molecular docking studies with GlcN-6-P synthase suggested the mechanism behind the antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Satyendra et al., 2012).
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which 7-chloro-5-fluoro-1,3-benzoxazole-2-thiol belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases . These targets play crucial roles in cellular processes and disease pathways, including cancer formation and proliferation .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to affect various pathways related to the enzymes or proteins they target, such as pathways involved in cancer formation and proliferation .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Chloro-5-fluoro-1,3-benzoxazole-2-thiol plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to exhibit antifungal activity, similar to the standard drug voriconazole, against Aspergillus niger The interaction of this compound with fungal enzymes disrupts their normal function, leading to the inhibition of fungal growth
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their potential effects on cells are still being explored. Long-term exposure to this compound in in vitro or in vivo studies may reveal additional insights into its temporal effects on cellular processes.
Properties
IUPAC Name |
7-chloro-5-fluoro-3H-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNOS/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXZRRIZKZXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)O2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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